2-Chlorophenanthrene
Overview
Description
2-Chlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a chloro substitution at the second position of the phenanthrene molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorophenanthrene can be synthesized through the photocyclization of the corresponding o-, p-, or α-substituted stilbenes. This method has been shown to yield good results with various substituents, including chloro .
Industrial Production Methods: Phenanthrene, the parent compound of this compound, is the second most abundant polycyclic aromatic hydrocarbon in coal tar. Large-scale preparation of phenanthrene derivatives, including this compound, can be achieved through regioselective functionalization .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenanthrenequinone, while reduction can yield dihydrophenanthrene .
Scientific Research Applications
2-Chlorophenanthrene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to the interaction of PAHs with biological systems.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
- Phenanthrene
- 9-Hydroxyphenanthrene
- Phenanthrenequinone
- Phenanthridine
Comparison: 2-Chlorophenanthrene is unique due to its chloro substitution, which can significantly alter its chemical reactivity and biological activity compared to other phenanthrene derivatives. For example, the chloro group can enhance the compound’s ability to undergo substitution reactions .
Properties
IUPAC Name |
2-chlorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNAELFLZXCHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179175 | |
Record name | 2-Chlorophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24423-11-8 | |
Record name | 2-Chlorophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024423118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dipole moment measurements for the synthesized halophenanthrenes, including 2-Chlorophenanthrene?
A1: The research article focuses on synthesizing various halophenanthrenes, including this compound, from their corresponding phenanthrols. [] While the article doesn't delve into specific applications of these compounds, measuring their dipole moments provides valuable insight into their molecular geometry and electronic distribution. [] This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their potential interactions and reactivity in various chemical and biological systems.
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